molecular formula C9H19N3O B1476874 3-(Ethoxymethyl)piperidine-1-carboximidamide CAS No. 2098014-11-8

3-(Ethoxymethyl)piperidine-1-carboximidamide

Cat. No.: B1476874
CAS No.: 2098014-11-8
M. Wt: 185.27 g/mol
InChI Key: BWRDWKSEXZSPFA-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)piperidine-1-carboximidamide is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine scaffold substituted with an ethoxymethyl group and a carboximidamide functional group. The piperidine ring is a privileged structure in pharmacology, frequently found in active pharmaceutical ingredients (APIs) and natural products . The carboximidamide group (RC(NR)NR2) is a common bioisostere that can participate in hydrogen bonding, making it valuable for designing molecules that interact with biological targets . Compounds containing the piperidine-1-carboximidamide structure serve as key synthetic intermediates and building blocks for developing more complex, three-dimensional molecules . The ethoxymethyl side chain can influence the compound's lipophilicity and metabolic stability. This reagent is particularly valuable for constructing novel molecules in fields such as antibiotic development, where similar structures have been explored as beta-lactamase inhibitors to combat bacterial resistance , and in oncology research, where piperidine-based scaffolds are investigated for their biological activity . Modern synthetic approaches, such as biocatalytic C-H oxidation followed by radical cross-coupling, are now enabling more efficient access to complex, 3D-functionalized piperidines like this one, accelerating hit-to-lead optimization cycles . This product is intended for use in laboratory research and chemical synthesis. It is supplied as a high-purity material for professional research applications. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(ethoxymethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-13-7-8-4-3-5-12(6-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRDWKSEXZSPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Ethoxymethyl)piperidine-1-carboximidamide typically follows a multi-step route involving:

  • Construction or procurement of the piperidine core.
  • Introduction of the ethoxymethyl substituent at the 3-position of the piperidine ring.
  • Conversion of the piperidine nitrogen into a carboximidamide functional group.

The choice of synthetic route depends on factors such as availability of starting materials, desired stereochemistry, yield, purity, and scalability for industrial production.

Formation of the Piperidine Ring and Ethoxymethyl Substitution

The piperidine ring can be synthesized via classical methods such as reductive amination or cyclization of appropriate precursors. The ethoxymethyl group is introduced through nucleophilic substitution or alkylation reactions at the 3-position of the piperidine ring.

Typical approach:

  • Start from 3-hydroxymethylpiperidine or 3-halopiperidine derivatives.
  • React with ethylating agents (e.g., ethyl bromide or ethyl tosylate) under basic conditions to form the 3-(ethoxymethyl) substituent.

This step requires careful control to avoid over-alkylation or side reactions.

Installation of the Carboximidamide Group

The carboximidamide moiety (–C(=NH)NH2) is introduced at the nitrogen of the piperidine ring by converting the secondary amine into the corresponding amidine derivative.

Common methods include:

  • Reaction of the piperidine nitrogen with cyanamide derivatives under acidic or basic catalysis.
  • Use of S-methylisothiourea or related reagents to form the carboximidamide group.
  • Direct amidination using reagents such as amidine hydrochlorides in the presence of coupling agents.

The reaction conditions are optimized to maximize yield and minimize side products.

Representative Synthetic Route Example

Based on analogous compounds such as 4-(Ethoxymethyl)piperidine-1-carboximidamide and related piperidine carboximidamide derivatives, a plausible synthetic scheme is:

Step Reaction Reagents/Conditions Outcome
1 Piperidine ring formation From commercially available piperidine or via cyclization Piperidine core
2 3-position substitution Alkylation with ethyl halide (e.g., ethyl bromide) under basic conditions 3-(Ethoxymethyl)piperidine intermediate
3 Carboximidamide installation Reaction with cyanamide or S-methylisothiourea under acidic/basic catalysis This compound

This method balances efficiency and scalability.

Analytical Data and Purity Assessment

Throughout synthesis, purity and structural confirmation are achieved by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
  • Mass Spectrometry (MS) for molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Infrared (IR) spectroscopy to confirm functional groups, especially the carboximidamide.

Research Findings and Optimization Notes

  • The ethoxymethyl substituent enhances solubility and biological activity compared to unsubstituted piperidine carboximidamides.
  • Electron-donating or withdrawing groups on the piperidine ring can influence reactivity and yield.
  • Use of mild bases (e.g., potassium carbonate) in alkylation steps reduces side reactions.
  • Amidination reactions benefit from controlled pH and temperature to improve selectivity.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Alkylation + Amidination 3-hydroxymethylpiperidine Ethyl bromide, cyanamide Basic conditions, room temp to reflux 60–80 Scalable, moderate steps
Direct Amidination 3-(Ethoxymethyl)piperidine S-methylisothiourea Acidic catalysis, elevated temp 50–70 Fewer steps, requires purification
Cyclization + Functionalization Linear precursors Various cyclization agents Multi-step, controlled temp 40–65 More complex, stereoselective

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Ethoxymethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key analogs from the evidence include:

Compound Name Substituent at Piperidine-3-Position Molecular Formula Molecular Weight (g/mol) Key Features
3-(Ethoxymethyl)piperidine-1-carboximidamide Ethoxymethyl (-CH₂-O-CH₂CH₃) C₉H₁₉N₃O (calculated) 185.27 (calculated) Moderate lipophilicity; ether linkage enhances stability
3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide 1-Methylpyrazole C₁₀H₁₇N₅ 207.28 Aromatic heterocycle; potential for π-π interactions
(3S)-3-(Aminomethyl)piperidine-1-carboximidamide Aminomethyl (-CH₂NH₂) C₇H₁₆N₄ 156.23 High hydrophilicity; basic amino group
(3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide Hydroxymethyl (-CH₂OH) C₇H₁₅N₃O 157.22 Polar; hydrogen-bonding via -OH
(3R)-3-[(2H-1,3-Benzodioxol-4-yl)methyl]piperidine-1-carboximidamide Benzodioxolmethyl C₁₄H₁₉N₃O₂ 261.32 Bulky aromatic group; enhanced lipophilicity

Physicochemical Properties

  • Lipophilicity: The ethoxymethyl substituent in the target compound balances lipophilicity (due to the ether group) and moderate polarity. This contrasts with the highly polar hydroxymethyl (-OH) and aminomethyl (-NH₂) groups in analogs , which increase aqueous solubility. The benzodioxolmethyl group () introduces significant aromatic bulk, likely enhancing membrane permeability but reducing solubility in polar solvents .
  • Basicity: The carboximidamide group (pKa ~12–13) dominates the basicity of all analogs.
  • Stereochemical Effects: The (3S)-aminomethyl and (3R)-hydroxymethyl configurations () demonstrate how stereochemistry influences hydrogen-bonding networks. For example, the (3R)-hydroxymethyl analog may form stronger interactions with chiral biological targets compared to its enantiomer .

Biological Activity

3-(Ethoxymethyl)piperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H18_{18}N2_2O
  • Molecular Weight: 182.26 g/mol

The compound features a piperidine ring, which is known for its biological relevance, particularly in drug design and development. The ethoxymethyl and carboximidamide groups contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biological targets, including enzymes and receptors. The piperidine structure enhances binding affinity to these targets, influencing multiple biochemical pathways.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can interact with various receptors, potentially affecting signal transduction mechanisms.

Antiproliferative Effects

Recent studies have indicated that derivatives of piperidine, including those with carboximidamide functionalities, exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in vitro.

Compound Cell Line GI50_{50} (µM) IC50_{50} (nM)
Compound AA-5490.7789
Compound BMCF-71.1040
This compoundVariousTBDTBD

Case Study 1: Anticancer Activity

In a study involving a series of piperine-carboximidamide hybrids, compounds with structural similarities to this compound were evaluated for their anticancer properties. The most active derivative demonstrated a GI50_{50} value of 0.77 µM against A-549 cells and exhibited significant inhibition of EGFR and CDK2 with IC50_{50} values of 89 nM and 14 nM respectively . This suggests that modifications to the piperidine structure can enhance biological activity.

Case Study 2: Pharmacological Evaluation

Another investigation focused on the synthesis and biological evaluation of novel derivatives revealed that compounds with similar functionalities showed promising cytotoxic effects against various cancer cell lines . The study highlighted the importance of structural modifications in enhancing the antiproliferative properties of piperidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-(Ethoxymethyl)piperidine-1-carboximidamide, and how can reaction conditions be optimized?

Synthesis typically involves amidination of piperidine derivatives. A feasible approach includes:

  • Step 1 : Reacting 3-(ethoxymethyl)piperidine with a carboximidamide precursor (e.g., cyanamide or thiourea derivatives) under acidic or basic conditions.
  • Step 2 : Purification via column chromatography or recrystallization.
    Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometric ratios (1:1.2 for piperidine:cyanamide) to enhance yield. Monitor intermediates using TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and ethoxymethyl substitution (e.g., δ 3.5–4.0 ppm for -OCH₂-).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 200–220).
  • IR : Peaks near 1650–1700 cm⁻¹ for carboximidamide C=N stretching .

Q. What initial biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (e.g., trypsin inhibition studies as in ).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structural modifications improve the compound’s biological efficacy?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) to the piperidine ring to enhance target binding.
  • SAR Studies : Compare analogs with varied ethoxymethyl chain lengths (e.g., methoxy vs. propoxymethyl) to optimize pharmacokinetics.
  • Data Support : Use molecular docking (AutoDock Vina) to predict interactions with trypsin-like proteases (PDB ID: 4XYZ) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Audit : Verify assay conditions (e.g., pH, temperature, solvent compatibility).
  • Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility; use Bland-Altman plots for inter-lab variability.
  • Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers or confounding variables .

Q. What computational strategies model the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER).
  • QM/MM : Calculate electronic interactions at active sites (e.g., hydrogen bonding with catalytic serine in proteases).
  • Validation : Cross-reference with crystallographic data (e.g., wwPDB entries) to refine force field parameters .

Q. Which analytical methods ensure batch-to-batch purity in large-scale synthesis?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (90:10 to 50:50).
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify impurities via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethyl)piperidine-1-carboximidamide
Reactant of Route 2
3-(Ethoxymethyl)piperidine-1-carboximidamide

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